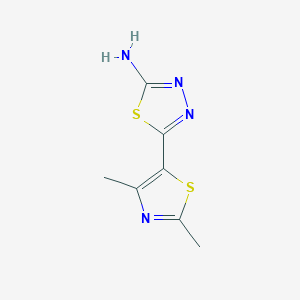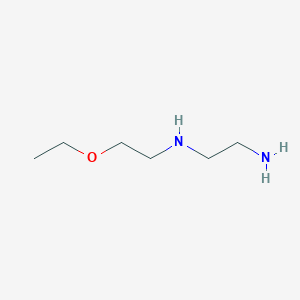![molecular formula C15H17Br2N3O B13692966 N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine is a complex organic compound featuring two brominated pyridine rings attached to a central ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with 2-methoxyethanamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 2-Bromo-6-formylpyridine
- 6-Bromo-2-pyridinecarbaldehyde
Uniqueness
N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine is unique due to its dual brominated pyridine structure, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C15H17Br2N3O |
|---|---|
Molecular Weight |
415.12 g/mol |
IUPAC Name |
N,N-bis[(6-bromopyridin-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C15H17Br2N3O/c1-21-7-6-20(10-12-2-4-14(16)18-8-12)11-13-3-5-15(17)19-9-13/h2-5,8-9H,6-7,10-11H2,1H3 |
InChI Key |
WYBCVIVZHLBTQI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC1=CN=C(C=C1)Br)CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)

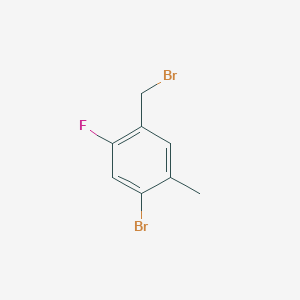
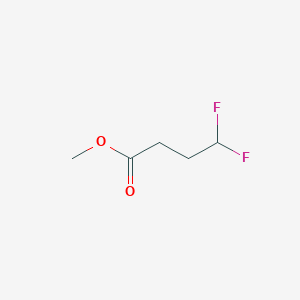
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

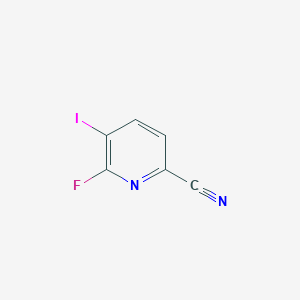
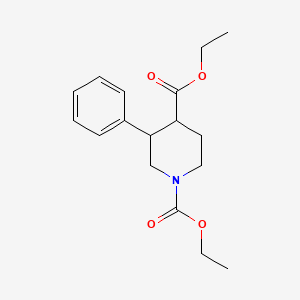

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
